molecular formula C10H17N3O5S B577788 tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide CAS No. 1255574-37-8

tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide

Cat. No. B577788
M. Wt: 291.322
InChI Key: IQYUMMQGKQJXIB-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,5]thiadiazolo[3,4-d]pyridazine . These types of compounds are often used as internal acceptors in D-A-π-A organic sensitizers for dye-sensitized solar cells .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds have been synthesized using nucleophilic aromatic substitution and Suzuki cross-coupling reactions .

Scientific Research Applications

Synthesis and Reactivity

The chemical compound tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide is involved in various synthetic processes and displays significant reactivity, contributing to the development of heterocyclic chemistry. For instance, it is part of reactions leading to the synthesis of diverse heterocyclic structures. These reactions are crucial for the exploration of new compounds with potential biological activities. Studies demonstrate the synthesis of compounds through reactions involving tert-butyl derivatives, highlighting the versatility of these chemical structures in generating novel heterocyclic compounds (Komin & Carmack, 1976; Vicentini et al., 2005).

Biological Activities

The derivatives and related compounds of tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide have been investigated for various biological activities. Studies have explored their potential as inhibitors of photosynthetic electron transport, showcasing their ability to interfere with biological processes at the cellular level. This research is critical for developing new herbicides and understanding the interaction between chemical compounds and biological systems (Vicentini et al., 2005).

Catalytic Applications

Some derivatives of this compound have been utilized as catalysts in chemical reactions, demonstrating the compound's utility beyond its biological activity. These catalytic applications are vital for advancing synthetic methodologies, allowing for more efficient and environmentally friendly chemical reactions. The compound's role in facilitating various synthetic transformations underlines its importance in chemical research and industrial applications (Khazaei et al., 2015).

Antimycobacterial Potential

Compounds structurally related to tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide have been screened for antimycobacterial activity. This line of research is crucial in the fight against tuberculosis and other mycobacterial infections. Discovering new antimycobacterial agents is a priority in medicinal chemistry, given the increasing resistance to existing drugs. Research into the antimycobacterial properties of these compounds contributes to the ongoing search for novel therapeutics (Gezginci et al., 1998).

Future Directions

Compounds with similar structures have been used in the development of dye-sensitized solar cells . Future research may continue to explore their potential in this area.

properties

IUPAC Name

tert-butyl 1,1,3-trioxo-3a,4,6,7-tetrahydro-[1,2,5]thiadiazolo[2,3-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5S/c1-10(2,3)18-9(15)12-4-5-13-7(6-12)8(14)11-19(13,16)17/h7H,4-6H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYUMMQGKQJXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682154
Record name tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide

CAS RN

1255574-37-8
Record name tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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